Silicon dihydroxyl phthalocyanine

Catalog No.
S722868
CAS No.
19333-15-4
M.F
C32H18N8O2Si
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon dihydroxyl phthalocyanine

CAS Number

19333-15-4

Product Name

Silicon dihydroxyl phthalocyanine

IUPAC Name

38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H18N8O2Si

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H

InChI Key

IKEIGECHKXPQKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O

Photocatalysis:

Silicon dihydroxyl phthalocyanine exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. This property has been investigated for applications such as:

  • Water splitting: Researchers are exploring the use of SiPc(OH)2 as a photosensitizer for water splitting, a process that uses sunlight to generate hydrogen fuel from water. [Source: Applied Catalysis B: Environmental, Volume 119, Issue 1, 2012, Pages 221-228, ]
  • Organic pollutant degradation: Studies have shown that SiPc(OH)2 can be used as a photocatalyst for degrading organic pollutants in water and wastewater. [Source: Journal of Molecular Catalysis A: Chemical, Volume 335, Issues 1-2, 2011, Pages 133-139, ]

Sensing Applications:

The ability of SiPc(OH)2 to interact with specific molecules makes it a potential candidate for sensor development. For example, researchers have investigated its use for:

  • Gas sensing: SiPc(OH)2 has been shown to exhibit changes in electrical conductivity upon exposure to certain gases, such as ammonia and hydrogen sulfide. This property could be utilized for developing gas sensors. [Source: Sensors and Actuators B: Chemical, Volume 143, Issue 1, 2010, Pages 42-48, ]
  • Biomolecule detection: Studies suggest that SiPc(OH)2 can be modified to selectively bind to specific biomolecules, such as DNA and enzymes. This could be useful for developing biosensors for medical diagnostics and environmental monitoring. [Source: Journal of Materials Chemistry B, Volume 1, Issue 1, 2013, Pages 42-48, ]

Solar Cells:

The photophysical properties of SiPc(OH)2 make it a potential candidate for use in solar cell development. Research is ongoing to explore its application as a:

  • Organic photovoltaics (OPVs): SiPc(OH)2 could be used as an acceptor material in OPVs, which are organic-based solar cells. [Source: Dyes and Pigments, Volume 74, Issue 1, 2007, Pages 90-97, ]
  • Dye-sensitized solar cells (DSSCs): SiPc(OH)2 could potentially be employed as a dye in DSSCs, which are another type of solar cell that utilizes a dye to absorb sunlight and convert it into electricity. [Source: Electrochimica Acta, Volume 52, Issue 10, 2007, Pages 3427-3432, ]

Silicon dihydroxyl phthalocyanine is a complex organic compound belonging to the phthalocyanine family, characterized by a silicon atom at its center and two hydroxyl groups attached to its structure. This compound is notable for its unique optical and electronic properties, making it a candidate for various applications in fields such as photonics and biomedicine. The general structure of silicon dihydroxyl phthalocyanine consists of a planar, cyclic arrangement of carbon and nitrogen atoms forming a large conjugated system, which contributes to its ability to absorb light efficiently.

, particularly involving its hydroxyl and silicon functional groups. Key reactions include:

  • Substitution Reactions: The axial hydroxyl groups can be substituted with various ligands, altering the compound's properties. For instance, treatments with alcohols or phenols can replace the hydroxyl groups under specific conditions .
  • Oxidation and Reduction: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify the electronic properties of the compound, enhancing its reactivity in photochemical applications .
  • Coordination Chemistry: Silicon dihydroxyl phthalocyanine can form complexes with metals or other ligands, which can be useful in catalysis or sensor applications .

Research indicates that silicon dihydroxyl phthalocyanine exhibits significant biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon light activation. This property makes it useful in targeting cancer cells while minimizing damage to surrounding healthy tissues. Additionally, studies have shown that silicon dihydroxyl phthalocyanine has antibacterial properties, making it a candidate for applications in antimicrobial coatings and treatments .

The synthesis of silicon dihydroxyl phthalocyanine typically involves several steps:

  • Starting Material: Silicon phthalocyanine dichloride serves as the precursor.
  • Hydrolysis Reaction: The dichloride is treated with water or alcohols under controlled conditions to replace the chlorine atoms with hydroxyl groups.
  • Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to obtain high-purity silicon dihydroxyl phthalocyanine .

Silicon dihydroxyl phthalocyanine has diverse applications, including:

  • Photodynamic Therapy: Used as a photosensitizer for cancer treatment.
  • Sensors: Its unique optical properties make it suitable for chemical and biological sensors.
  • Organic Photovoltaics: Employed in solar cell technology due to its light absorption capabilities.
  • Antimicrobial Agents: Utilized in coatings and treatments aimed at bacterial infections .

Interaction studies involving silicon dihydroxyl phthalocyanine focus on its behavior in biological systems and its interactions with various ligands. Research has shown that the compound can form stable complexes with metal ions, which may enhance its photophysical properties. Additionally, studies on its interactions with cellular components reveal insights into its mechanism of action in photodynamic therapy .

Silicon dihydroxyl phthalocyanine shares structural similarities with other phthalocyanines but possesses unique features due to its specific functionalization. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Silicon phthalocyanine dichlorideCentral silicon atom, two chlorine substituentsLess hydrophilic compared to dihydroxyl variant
Zinc phthalocyanineCentral zinc atom, typically used in photovoltaicsExhibits different electronic properties
Copper phthalocyanineCentral copper atom, known for catalytic activityHigher stability under oxidative conditions
Aluminum phthalocyanineCentral aluminum atom, often used in dyesDifferent solubility characteristics

Silicon dihydroxyl phthalocyanine's unique combination of hydroxyl functionalization and silicon coordination distinguishes it from these similar compounds, particularly regarding its enhanced solubility and reactivity in biological systems .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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